2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with thiazole compounds under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene and thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Biological Activity
The compound 2,4-DIETHYL 3-METHYL-5-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a synthetic derivative belonging to a class of thiazole-containing compounds. Thiazoles are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This compound features a thiophene ring substituted with diethyl and methyl groups, along with a thiazole moiety that enhances its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, thiazole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The compound may exhibit similar properties due to the presence of the thiazole ring and its ability to interfere with cellular mechanisms.
- Mechanism of Action : Thiazole derivatives often function through the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism has been observed in related compounds where modifications to the thiazole structure significantly enhance cytotoxicity against cancer cells.
- IC50 Values : In studies involving related thiazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range (0.7 - 1.0 μM for prostate cancer cells) . It is hypothesized that the compound may exhibit comparable or superior activity.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The structural features that contribute to this activity include:
- Electron-withdrawing groups : These enhance the reactivity of the thiazole ring towards bacterial enzymes.
- Hydrophobic interactions : The diethyl and methyl substituents may improve membrane penetration.
Structure-Activity Relationship (SAR)
The efficacy of thiazole derivatives can be significantly influenced by their structural modifications:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases potency against cancer cells |
Alteration of alkyl chain length | Affects solubility and bioavailability |
Substitution at the 4-position of thiazole | Modulates interaction with target proteins |
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Thiazolidine Derivatives : A series of thiazolidine derivatives exhibited potent anticancer activity with IC50 values ranging from 0.124 μM to 3.81 μM across various cancer cell lines . This indicates that similar modifications in our compound could yield significant anticancer effects.
- Thiadiazole Compounds : Research on thiadiazoles has shown promising results against HepG2 and A-549 cell lines, with IC50 values around 4.37 μM and 8.03 μM respectively . These findings suggest that our compound might also possess notable antitumor activity.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCNXTXCKDLTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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